![molecular formula C18H13N3O2S B2516049 2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione CAS No. 860785-67-7](/img/structure/B2516049.png)
2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It belongs to the class of isoindoline-1,3-dione derivatives and has been synthesized using different methods.
Scientific Research Applications
Therapeutic Potential
The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
The compound has shown potential in antimicrobial applications. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which demonstrated antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Antibacterial Activity
Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Development of Protein Degraders
The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and a basic building block for making protein degrader library .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. This is particularly useful in the field of medicinal chemistry, where new compounds are constantly being developed for various therapeutic applications .
Reactivity Studies
The compound can be used in reactivity studies. This is important in understanding the behavior of the compound under different conditions, which can inform its use in various applications .
Mechanism of Action
Target of Action
Compounds with thiazole and imidazole rings, which are present in this compound, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
properties
IUPAC Name |
2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17-14-5-1-2-6-15(14)18(23)21(17)9-7-13-11-24-16(20-13)12-4-3-8-19-10-12/h1-6,8,10-11H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVYQLDAPTWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
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